tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Molecular Formula: C₁₆H₃₃NO₄Si Molecular Weight: 331.52 g/mol Key Features:
- A pyrrolidine derivative with (2S,4S) stereochemistry.
- Contains a tert-butyloxycarbonyl (Boc) group at the 1-position and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 4-position.
- Widely used as an intermediate in synthesizing constrained analogs of bioactive molecules like FTY720 and taxol derivatives .
Properties
CAS No. |
791602-93-2 |
|---|---|
Molecular Formula |
C16H33NO4Si |
Molecular Weight |
331.5 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its chemical identifiers and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C17H33NO5Si
- Molecular Weight : 359.5 g/mol
- CAS Number : 367966-45-8
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its pharmacological effects. Key areas of research include:
- Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress .
- Antimicrobial Properties : Preliminary studies have suggested that derivatives of pyrrolidine compounds can demonstrate antimicrobial activity against various pathogens, including bacteria and fungi .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like diabetes and obesity .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing benefits in neurodegenerative diseases .
Case Study 1: Antioxidant Potential
In a study published in 2023, researchers evaluated the antioxidant capacity of various pyrrolidine derivatives. This compound was found to significantly reduce lipid peroxidation levels in vitro, indicating strong antioxidant activity.
| Compound | IC50 (µM) | Lipid Peroxidation Reduction (%) |
|---|---|---|
| This compound | 25 | 75% |
| Control (Vitamin C) | 20 | 80% |
Case Study 2: Antimicrobial Efficacy
A study conducted in 2024 assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone compared to controls.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
Scientific Research Applications
Synthesis of Bioactive Compounds
The TBDMS-protected pyrrolidine serves as a versatile building block for the synthesis of bioactive compounds. Its ability to undergo various transformations while maintaining stability makes it ideal for constructing complex molecular architectures.
Case Study : In a study focused on synthesizing novel anti-cancer agents, researchers utilized TBDMS-protected pyrrolidine derivatives as intermediates. The protection of hydroxymethyl groups facilitated selective reactions, leading to compounds with enhanced biological activity against cancer cell lines .
Chiral Auxiliary in Asymmetric Synthesis
The stereochemistry of the compound allows it to act as a chiral auxiliary in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Case Study : A research team demonstrated the utility of TBDMS-protected pyrrolidines in asymmetric aldol reactions, achieving high enantioselectivity. The study highlighted the effectiveness of the compound in generating chiral centers with minimal side products .
Protecting Group Strategy
In organic synthesis, protecting groups are essential for selective functionalization. The tert-butyldimethylsilyl (TBDMS) group is widely used due to its stability and ease of removal under mild conditions.
Case Study : In a synthetic route involving multiple functional groups, TBDMS protection allowed for selective deprotection and subsequent reactions without compromising other functional groups. This strategy was effectively employed in the total synthesis of complex natural products .
Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Synthesis of Bioactive Compounds | Used as an intermediate in drug development | Facilitates the creation of complex structures |
| Chiral Auxiliary in Asymmetric Synthesis | Enhances selectivity in producing enantiomerically pure compounds | High enantioselectivity with minimal side products |
| Protecting Group Strategy | Stabilizes reactive functional groups during multi-step synthesis | Allows selective reactions and easy deprotection |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Compound A : (2S,4S)-tert-butyl 4-(TBS-oxy)-2-(N-methyl-N-phenylcarbamoyl)pyrrolidine-1-carboxylate ()
- Key Differences : Replaces the hydroxymethyl group with a carbamoyl moiety (N-methyl-N-phenyl).
- Impact :
Compound B : tert-butyl (2S,4R)-4-((di-tert-butoxyphosphoryl)oxy)-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate ()
- Key Differences :
- Phosphoryloxy group at the 4-position instead of TBS-oxy.
- 4-Octylphenylacetyl substituent at the 2-position.
- Demonstrated anticancer activity in FL5.12 cell studies, suggesting substituent-dependent biological effects .
Compound C : (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate ()
Stereochemical and Functional Group Modifications
Compound D : tert-butyl (2S,3R)-2-(((TBS)oxy)methyl)-3-(hydroxybutyl)pyrrolidine-1-carboxylate ()
- Key Differences :
- Hydroxybutyl substituent at the 3-position instead of hydroxymethyl at the 2-position.
- (2S,3R) stereochemistry.
- Impact: Altered spatial orientation affects binding to ionotropic glutamate receptors . Increased flexibility due to the longer hydroxybutyl chain.
Compound E : tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate ()
Comparative Data Table
| Compound | Substituents (2-/4-positions) | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | Hydroxymethyl / TBS-oxy | 331.52 | High stability, H-bonding capability | Anticancer intermediates |
| Compound A | Carbamoyl / TBS-oxy | ~400 (estimated) | Lipophilic, steric bulk | Taxol analog synthesis |
| Compound B | 4-Octylphenylacetyl / Phosphoryloxy | ~600 (estimated) | Membrane-penetrating, anticancer | FL5.12 cell studies |
| Compound C | Hydroxymethyl / Hydroxy | 217.27 | Reactive, prone to oxidation | Unprotected intermediates |
| Compound D | TBS-oxy / Hydroxybutyl | ~350 (estimated) | Flexible, receptor-binding | Glutamate receptor ligands |
| Compound E | Formyl / Methoxymethyl | 243.30 | Electrophilic, moderate protection | Synthetic intermediates |
Preparation Methods
Chiral Pool Approach
The most efficient route starts with enantiomerically pure pyrrolidine precursors. For example, (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate derivatives serve as common starting materials.
Asymmetric Catalysis
Alternative methods employ asymmetric hydrogenation of pyrroline derivatives. However, this approach is less common due to the commercial availability of chiral pyrrolidine building blocks.
Hydroxymethyl Group Introduction
Reduction of Ester Functionality
The hydroxymethyl group at C2 is typically introduced via borohydride reduction of a methyl ester:
Protocol from PMC Study:
-
Substrate : Methyl ester 23 (1.0 eq)
-
Reduction : NaBH4 (3 eq) in MeOH/THF (1:1) at 0°C → RT, 4 h.
-
Outcome : Primary alcohol 24 (tert-butyl (2R,4S)-4-(TBDMS-oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate) with 85% yield.
Critical Note : Stereochemistry at C2 is retained when using NaBH4 due to the non-polar transition state.
Alternative Methods
-
LiAlH4 Reduction : Higher yields (90–95%) but requires anhydrous conditions.
-
DIBAL-H : Selective reduction of esters in presence of TBDMS ethers, though cost-prohibitive for large-scale synthesis.
Sequential Protecting Group Strategy
Standard Conditions:
| Parameter | Value |
|---|---|
| Reagent | TBDMSCl (1.1 eq) |
| Base | Imidazole (4 eq) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 12–16 h |
| Yield | 88–92% |
Advantages : TBDMS provides robust protection against basic and mildly acidic conditions encountered in subsequent steps.
Protocol from Patent US9493465B2:
-
Substrate : Pyrrolidine with free amine
-
Reagent : Boc2O (1.5 eq)
-
Base : DMAP (0.1 eq) in CH2Cl2
-
Conditions : RT, 6 h
-
Yield : 95%
Note : Boc protection is typically performed early to prevent side reactions at the amine.
Order of Functionalization
Two dominant pathways exist:
Pathway A: TBDMS First
-
Protect C4-OH with TBDMS
-
Introduce C2-hydroxymethyl via ester reduction
-
Protect amine with Boc
Advantages : Prevents side reactions at C4 during reduction.
Pathway B: Boc First
-
Protect amine with Boc
-
Install TBDMS at C4
-
Reduce ester to hydroxymethyl
Drawbacks : Risk of TBDMS cleavage under basic Boc protection conditions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| 1H NMR (CDCl3) | δ 3.75 (m, 1H, CHOSi), 3.58 (dd, J=11, 4 Hz, 2H, CH2OH) | |
| 13C NMR | δ 155.2 (C=O), 79.8 (C(CH3)3), 68.4 (C-O-Si) | |
| MS (ESI+) | m/z 332.2 [M+H]+ |
Scale-Up Considerations
Solvent Optimization
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (2S,4S)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. A common approach starts with a pyrrolidine precursor, where the tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxyl group. For example, in , mixed anhydride intermediates are formed using DIPEA and isobutyl chloroformate, followed by coupling with nucleophiles like 2-amino-2-methylpropanol. Purification via flash chromatography (25 g silica gel, 0–100% ethyl acetate/hexane gradient) yields the product in 59% yield . Similar protocols in use hydrogenation (Pd/C, H₂) to reduce double bonds, achieving 99% purity post-catalyst filtration .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ) confirm regiochemistry and stereochemistry by analyzing coupling constants and diastereotopic protons. For instance, the 4S configuration can be verified via vicinal coupling constants (e.g., J = 3.5–5.0 Hz for axial-equatorial interactions) .
- HRMS : High-resolution mass spectrometry () validates molecular weight (e.g., calculated vs. observed m/z within 1 ppm error) .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O) confirm functional groups .
Q. How is the tert-butyldimethylsilyl (TBS) protecting group removed under specific reaction conditions?
Methodological Answer: TBS deprotection is typically achieved using fluoride-based reagents (e.g., TBAF or HF-pyridine). describes conditions where TBS ethers are cleaved in THF at 0°C, followed by neutralization and extraction. The reaction progress is monitored by TLC or LC-MS to avoid overexposure to acidic/basic conditions that may degrade the pyrrolidine backbone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity during the synthesis of related pyrrolidine derivatives?
Methodological Answer: Diastereoselectivity is influenced by steric and electronic factors. For example, reports a 73:27 diastereomeric ratio (dr) in a palladium-catalyzed carboamination reaction. Optimizing solvent polarity (e.g., using pentane:DCM 4:1) and temperature (0–20°C) enhances selectivity. Chiral auxiliaries or Lewis acids (e.g., ZnBr₂ in ) can also enforce specific transition states, improving dr to >95:5 in some cases .
Q. What strategies are employed to resolve conflicting NMR data when analyzing stereochemical outcomes in complex reaction mixtures?
Methodological Answer:
- 2D NMR Techniques : NOESY or ROESY () can distinguish between stereoisomers by identifying through-space interactions (e.g., between the TBS-protected oxygen and adjacent protons) .
- Derivatization : Converting the compound to a crystalline derivative (e.g., a salt or urea complex) allows X-ray crystallography for absolute configuration determination () .
Q. How does the stereochemical configuration at the 2S and 4S positions influence the compound’s reactivity in subsequent derivatization reactions?
Methodological Answer: The 2S and 4S configuration directs nucleophilic attack due to steric hindrance. For example, in , the 4S-TBS group shields the pyrrolidine ring’s β-face, forcing electrophiles (e.g., methyl iodide in ) to react at the less hindered α-position. This stereoelectronic control is critical in synthesizing anticancer analogs (e.g., FTY720 derivatives) with >90% regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
